![molecular formula C16H9N3O4 B14396649 4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile CAS No. 88353-28-0](/img/structure/B14396649.png)
4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzopyran ring system with a nitro group and an amino group attached to it, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile typically involves the following steps:
Amination: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Coupling Reaction: The amino group is coupled with benzonitrile through a nucleophilic substitution reaction, often using a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group, as mentioned in the preparation methods.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and inflammation.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and amino groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound’s ability to undergo various chemical reactions also allows it to form active metabolites that contribute to its overall activity.
類似化合物との比較
Similar Compounds
4-[(3-Amino-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile: Similar structure but with an amino group instead of a nitro group.
4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its nitro group provides oxidative potential, while the amino group offers nucleophilic properties, making it a versatile compound for various applications.
特性
CAS番号 |
88353-28-0 |
|---|---|
分子式 |
C16H9N3O4 |
分子量 |
307.26 g/mol |
IUPAC名 |
4-[(3-nitro-2-oxochromen-4-yl)amino]benzonitrile |
InChI |
InChI=1S/C16H9N3O4/c17-9-10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)23-16(20)15(14)19(21)22/h1-8,18H |
InChIキー |
PFBVKIHSWDVSEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NC3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
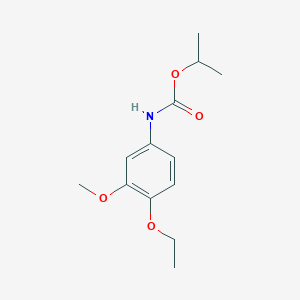
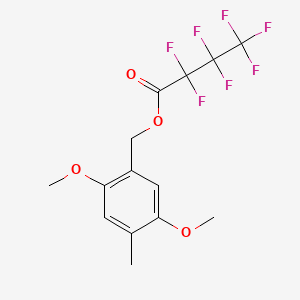
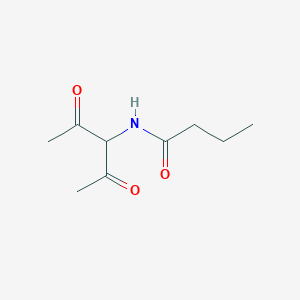
silane](/img/structure/B14396589.png)
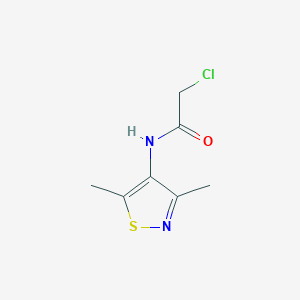
![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)

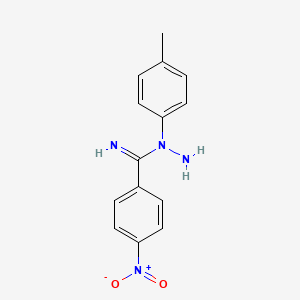
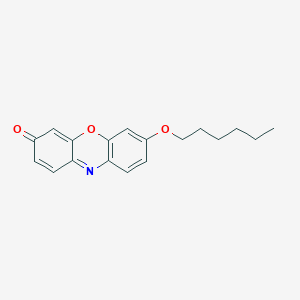
![[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene](/img/structure/B14396637.png)
![N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide](/img/structure/B14396639.png)
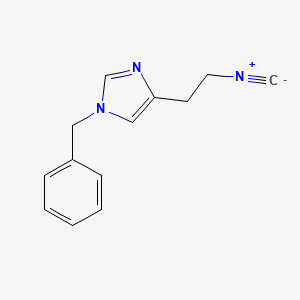
![tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate](/img/structure/B14396642.png)
